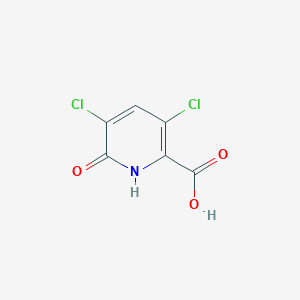

3,5-Dichloro-6-hydroxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

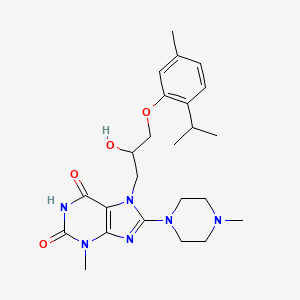

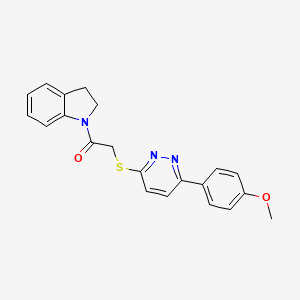

3,5-Dichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 . It is a derivative of picolinic acid . The molecule contains a total of 15 bonds, including 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-6-hydroxypicolinic acid includes a six-membered ring, which is part of the picolinic acid structure . The molecule also contains two chlorine atoms, a hydroxyl group, and a carboxylic acid group .Scientific Research Applications

Proton-Related Phenomena and Chelation Behavior

3,5-Dichloro-6-hydroxypicolinic acid has been studied for its unique proton-related reactions and chelation behavior. Hydroxypicolinic acids, including 6-hydroxypicolinic acid, exhibit distinct preferences in their ionic forms and complexation with metals like copper(II). These compounds are significant for understanding the kinetics and thermodynamics of proton-related phenomena, offering insights into their potential application in fields like metal recovery and environmental chemistry (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Photodehalogenation Studies

The compound's derivatives, such as 6-chloro and 6-bromopicolinic acids, have been explored for their photodehalogenation properties. Studies involving these compounds have uncovered intricate mechanisms of photodehalogenation, providing a foundation for understanding the photochemistry of 3,5-Dichloro-6-hydroxypicolinic acid and its potential use in fields like environmental remediation and organic synthesis (Rollet, Richard, & Pilichowski, 2006).

Coordination Chemistry and Structure Analysis

The coordination chemistry of 3,5-Dichloro-6-hydroxypicolinic acid has been extensively studied. Its ability to form stable complexes with metals such as cobalt(II) and the detailed analysis of these complexes' structures offer valuable insights. These studies are crucial for fields like catalysis and materials science, where the precise arrangement of atoms can significantly influence a material's properties (Kukovec, Popović, Pavlović, & Linarić, 2008).

Novel Lanthanide Luminescent Materials

Innovative applications in the development of luminescent materials have also been noted. Lanthanide complexes involving 3,5-Dichloro-6-hydroxypicolinic acid show promising photoluminescent properties. These materials have potential applications in fields like display technology and bioimaging (Soares-Santos, Nogueira, Félix, Drew, Ferreira, Carlos, & Trindade, 2003).

Microbial Degradation and Environmental Bioremediation

Studies on the microbial degradation of 3,5-Dichloro-6-hydroxypicolinic acid-related compounds have uncovered specific enzymes and genetic pathways. These findings are crucial for environmental bioremediation and understanding the microbial degradation mechanisms of pyridine derivatives, which are important in the chemical industry (Qiu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3,5-Dichloro-6-hydroxypicolinic acid is a novel decarboxylase, PicC . PicC belongs to the amidohydrolase 2 family and is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid (3,6DHPA) to 2,5-dihydroxypyridine .

Mode of Action

3,5-Dichloro-6-hydroxypicolinic acid interacts with its target, PicC, by serving as a substrate for the enzyme . PicC specifically catalyzes the irreversible decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine .

Biochemical Pathways

The compound is involved in the microbial degradation pathway of picolinic acid . Picolinic acid is converted into 6-hydroxypicolinic acid, which is then hydroxylated to form 3,6-dihydroxypicolinic acid (3,6DHPA). The 3,6DHPA is then decarboxylated by PicC to form 2,5-dihydroxypyridine .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

The action of 3,5-Dichloro-6-hydroxypicolinic acid results in the formation of 2,5-dihydroxypyridine from 3,6DHPA . This is a key step in the microbial degradation pathway of picolinic acid .

properties

IUPAC Name |

3,5-dichloro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-2-1-3(8)5(10)9-4(2)6(11)12/h1H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHPBXXPNQHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)